![molecular formula C8H8BrNO2 B1433362 Methyl 2-(2-Bromo-4-pyridyl)acetate CAS No. 1234217-58-3](/img/structure/B1433362.png)
Methyl 2-(2-Bromo-4-pyridyl)acetate
Overview
Description
Methyl 2-(2-Bromo-4-pyridyl)acetate is a chemical compound with the molecular formula C8H8BrNO2 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of Methyl 2-(2-Bromo-4-pyridyl)acetate consists of a pyridine ring attached to a methyl acetate group, with a bromine atom substituted at the 2-position of the pyridine ring . The molecular weight is approximately 230.06 g/mol .Physical And Chemical Properties Analysis
Methyl 2-(2-Bromo-4-pyridyl)acetate has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.517±0.06 g/cm3 . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis and Application in Methanogenesis :
- Conrad (2005) discusses the quantification of methanogenic pathways using stable carbon isotopic signatures, emphasizing the role of acetate (methyl group) in methane (CH4) production from environmental and microbial sources (Conrad, 2005).
Pyrolysis of Polysaccharides :
- Ponder and Richards (1994, 2010) focus on the pyrolytic behavior of polysaccharides and the effects of linkage types and inorganic additives on pyrolytic pathways, leading to the formation of compounds like acetol, acetic acid, and others (Ponder & Richards, 1994), (Ponder & Richards, 2010).
Pharmaceutical Applications :
- Saeed et al. (2017) review the synthetic methods of (S)-clopidogrel, focusing on the pros and cons of each methodology, which could be relevant to the synthesis and applications of complex molecules like Methyl 2-(2-Bromo-4-pyridyl)acetate (Saeed et al., 2017).
Chemical Modification and Functionalization :
- Petzold-Welcke et al. (2014) discuss the chemical modification of xylan, a process that could be analogous to the modification of Methyl 2-(2-Bromo-4-pyridyl)acetate for specific applications (Petzold-Welcke et al., 2014).
Coordination Chemistry and Complex Formation :
- Boča et al. (2011) review the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, highlighting the potential of pyridine derivatives in coordination chemistry and their applications (Boča et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(2-Bromo-4-pyridyl)acetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, Methyl 2-(2-Bromo-4-pyridyl)acetate interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also participates in the oxidative addition process, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by Methyl 2-(2-Bromo-4-pyridyl)acetate is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of biaryls and other complex organic compounds .
Result of Action
The result of the action of Methyl 2-(2-Bromo-4-pyridyl)acetate is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, which are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-Bromo-4-pyridyl)acetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored in an inert atmosphere and under -20°C to maintain its stability
properties
IUPAC Name |
methyl 2-(2-bromopyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFLLDQVVGPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1234217-58-3 | |
Record name | Methyl 2-(2-bromo-4-pyridyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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